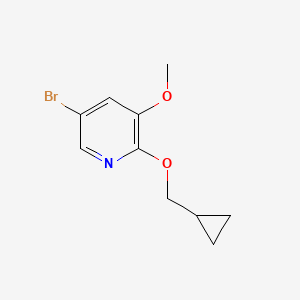

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine

Description

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is a brominated pyridine derivative featuring a cyclopropylmethoxy group at position 2 and a methoxy group at position 3. This compound is structurally significant in pharmaceutical and organic synthesis due to its electron-rich pyridine core and the strained cyclopropane ring, which can influence reactivity and biological activity .

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-3-methoxypyridine |

InChI |

InChI=1S/C10H12BrNO2/c1-13-9-4-8(11)5-12-10(9)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

XKMGKBMKUQSYSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps from Literature

Preparation of 5-Bromo-2-methoxypyridine Core

A patented method describes the preparation of 5-bromo-2-methoxypyridine as a key intermediate, which can be adapted for further functionalization to the target compound. The method includes:

- Reaction of 5-amino-2-methylpyridine with bromine in acidic medium followed by diazotization and substitution to introduce the bromine at the 5-position.

- Use of Pd/C catalyzed hydrogenation to convert nitro groups to amines as intermediates.

- The process features mild reaction conditions, high yields (~92% for 5-bromo-2-methylpyridine), and suitability for industrial scale-up (Table 1).

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of diethyl malonate with 5-nitro-2-chloropyridine | Basic medium | - | Intermediate formation |

| 2 | Decarboxylation under acidic conditions | Acidic, controlled temp | - | Formation of 5-nitro-2-methylpyridine |

| 3 | Pd/C catalyzed hydrogenation | 15–40 °C, 0.4 MPa H2 | 97 | Conversion to 5-amino-2-methylpyridine |

| 4 | Bromination and diazotization | 0 to -10 °C, HBr, Br2, NaNO2 | 92 | Formation of 5-bromo-2-methylpyridine |

Table 1: Key steps in preparation of 5-bromo-2-methylpyridine intermediate

Introduction of Methoxy and Cyclopropylmethoxy Groups

- Methoxylation at the 3-position can be achieved via nucleophilic aromatic substitution or via methoxy-substituted pyridine precursors.

- The cyclopropylmethoxy group at the 2-position is typically introduced by nucleophilic substitution of a halogenated pyridine (e.g., 2-halopyridine) with cyclopropylmethanol or its derivatives under basic conditions.

One-Pot or Sequential Coupling Reactions

A patent related to similar pyridine derivatives (e.g., 2-methoxy-5-(pyridin-2-yl)pyridine) describes a two-step, one-pot process:

- 5-Bromo-2-methoxypyridine reacts with bis(pinacolato)diboron in the presence of carbonate base (e.g., potassium carbonate) at 20–30 °C to form a boronic acid pinacol ester intermediate.

- Without isolation, this intermediate undergoes Suzuki-type coupling with 2-halopyridine derivatives to form the desired substituted pyridine.

- The process avoids costly palladium catalysts, uses mild conditions, and is amenable to scale-up with yields around 85%.

Research articles on methoxypyridine derivatives highlight that the introduction of methoxy groups and complex substituents often requires multi-step sequences involving:

- Nucleophilic aromatic substitution of halogenated aminopyridines with sodium methoxide.

- Formylation and subsequent cyclization to build complex ring systems.

- Palladium-mediated Heck coupling and bromination steps to install bromine and other substituents at specific positions.

- These methods provide high regioselectivity and allow incorporation of cyclopropylmethoxy groups via tailored intermediates.

Data Summary and Comparative Analysis

| Method/Step | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd/C hydrogenation and bromination for 5-bromo-2-methylpyridine | 5-nitro-2-methylpyridine | Pd/C, H2; HBr, Br2, NaNO2 | 15–40 °C, acidic | 92–97% | Mild, scalable, high yield | Requires multiple steps |

| Carbonate-catalyzed borylation and Suzuki coupling | 5-bromo-2-methoxypyridine | K2CO3, bis(pinacolato)diboron | 20–30 °C, DMF/toluene | 85% | One-pot, low cost, scalable | Catalyst choice critical |

| Multi-step nucleophilic substitution and cyclization | 2,6-dibromo-3-aminopyridine | NaOMe, ammonium acetate, Pd catalysts | Varied, including reflux | Moderate to high | Enables complex substitution | Longer sequences, multiple purifications |

Table 2: Comparative overview of preparation methods relevant to 5-bromo-2-(cyclopropylmethoxy)-3-methoxypyridine synthesis

Detailed Research Findings

- The carbonate-catalyzed borylation/Suzuki coupling method offers a cost-effective route avoiding expensive palladium catalysts and harsh conditions, suitable for industrial production of pyridine intermediates with methoxy and bromine substituents.

- The multi-step nucleophilic aromatic substitution approach allows precise introduction of the cyclopropylmethoxy group, as demonstrated in related methoxypyridine derivatives, though it requires longer synthetic sequences and careful control of reaction conditions to prevent demethylation or side reactions.

- The Pd/C catalyzed hydrogenation and bromination route for preparing 5-bromo-2-methylpyridine is well-established, providing a robust intermediate for further functionalization to the target compound.

- Solvent choice (DMF, toluene, dioxane) and base selection (K2CO3 preferred) critically influence reaction efficiency and yield in borylation and coupling steps.

- The presence of multiple methoxy and cyclopropylmethoxy groups impacts solubility and reactivity, necessitating tailored reaction conditions to optimize product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include arylboronic acids and alkynylzincs, often in the presence of palladium catalysts.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is used in diverse scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of biological pathways and interactions due to its ability to modify specific molecular targets.

Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine involves its interaction with specific molecular targets, leading to the modification of biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

a) 5-Bromo-2-(2-(tert-Butoxy)ethoxy)-3-methoxypyridine

- Structure : A tert-butoxy ethoxy group replaces the cyclopropylmethoxy group.

- Properties : The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the strained cyclopropane ring. This compound is priced at $420/g (1 g) .

- Applications : Used in fine chemical synthesis where steric protection is required.

b) 5-Bromo-2-((tert-Butyldimethylsilyloxy)methyl)-3-methoxypyridine

- Structure : A silyl-protected hydroxymethyl group at position 2.

- Properties : The silyl ether acts as a protecting group, enhancing stability during synthetic steps. Priced at $400/g (1 g) .

- Applications : Intermediate in multi-step organic synthesis requiring selective deprotection .

c) 5-Bromo-2-methoxy-3-methylpyridine

Substituent Variations at Position 3

a) 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine

- Structure : Methyl instead of methoxy at position 3.

- Properties : Reduced electron-donating effect compared to methoxy, altering ring electron density. Molecular weight: 242.12 g/mol .

- Applications : Useful in studies comparing electronic vs. steric substituent effects.

b) 5-Bromo-3-methoxypicolinaldehyde

Key Comparative Data Table

| Compound Name | Substituent (Position 2) | Substituent (Position 3) | Molecular Weight (g/mol) | Price ($/g) | Key Applications |

|---|---|---|---|---|---|

| 5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine | Cyclopropylmethoxy | Methoxy | ~258 | N/A | Pharmaceutical intermediates |

| 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine | tert-Butoxy ethoxy | Methoxy | ~331 | 420 | Sterically hindered synthesis |

| 5-Bromo-2-((TBSO)methyl)-3-methoxypyridine | Silyl-protected hydroxymethyl | Methoxy | 332.31 | 400 | Protected intermediate |

| 5-Bromo-2-methoxy-3-methylpyridine | Methoxy | Methyl | 202.05 | N/A | Basic heterocycle research |

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)-3-methoxypyridine is a pyridine derivative that has garnered attention due to its potential biological activities. Pyridine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a bromine atom and two methoxy groups attached to a pyridine ring, along with a cyclopropylmethoxy substituent. This unique structure contributes to its biological activity.

Biological Activity Overview

Pyridine derivatives have been extensively studied for their pharmacological properties. The presence of various functional groups in this compound enhances its interaction with biological targets. Notable biological activities associated with similar pyridine compounds include:

- Antimicrobial Activity : Pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : Some pyridine compounds exhibit antiviral activity against viruses such as SARS-CoV-2 .

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit inflammatory cytokines .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyridine derivatives, compounds similar to this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 2.18 to 3.08 μM/mL .

| Compound | MIC (μM/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Pyridine Derivative | 2.18 - 3.08 | E. coli |

Antiviral Activity

Research focused on the antiviral potential of pyridine derivatives found that certain compounds could inhibit viral replication in vitro. The structural features of these compounds, including the presence of methoxy groups, were linked to enhanced antiviral efficacy against SARS-CoV-2 .

Anti-inflammatory Effects

A study highlighted the ability of some pyridine derivatives to inhibit the release of pro-inflammatory cytokines such as TNF-α in human whole blood assays. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.